Triacetoxy(3-chloropropyl)silane
Description
Triacetoxy(3-chloropropyl)silane is an organosilicon compound with the molecular formula C$9$H${17}$ClO$6$Si. It consists of a silicon atom bonded to three acetoxy groups (-OAc) and a 3-chloropropyl chain (-CH$2$CH$2$CH$2$Cl). The acetoxy groups are highly hydrolysable, enabling rapid formation of silanol (-Si-OH) intermediates under mild conditions. This reactivity makes it valuable as a coupling agent in surface modification, adhesion promotion, and polymer crosslinking. The 3-chloropropyl group provides a reactive site for further functionalization, such as nucleophilic substitution or polymerization .
These analogs differ in substituents on the silicon atom (methoxy, ethoxy, chloro), which significantly influence their chemical behavior and applications.
Properties
IUPAC Name |
[diacetyloxy(3-chloropropyl)silyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO6Si/c1-7(11)14-17(6-4-5-10,15-8(2)12)16-9(3)13/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVQLGHYJSJBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](CCCCl)(OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO6Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201862 | |
| Record name | Triacetoxy(3-chloropropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.75 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53620-50-1 | |
| Record name | Silanetriol, (3-chloropropyl)-, triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53620-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triacetoxy(3-chloropropyl)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053620501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triacetoxy(3-chloropropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triacetoxy(3-chloropropyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.314 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Triacetoxy(3-chloropropyl)silane can be synthesized through the hydrosilylation reaction of trichlorosilane with chloropropylene in the presence of a catalyst such as chloroplatinic acid. The reaction typically occurs at room temperature and yields 3-chloropropyltrichlorosilane, which can then be converted to this compound by reacting with acetic anhydride .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for industrial-scale production.
Chemical Reactions Analysis
Hydrolysis and Condensation
The acetoxy groups () undergo rapid hydrolysis in aqueous or humid environments, forming silanol () intermediates. These intermediates subsequently condense to create siloxane () networks. Key factors influencing this process include:
Example Reaction Pathway :
Nucleophilic Substitution at the Chloropropyl Group
The moiety participates in nucleophilic substitutions, enabling functionalization with amines, thiols, or alkoxy groups.
Key Reactions :
-
Amination :
-
Thiol-Ene Click Chemistry :
The chloropropyl group reacts with thiols under UV initiation, forming stable thioether bonds. This is critical in polymer grafting .
Catalytic Crosslinking in Polymer Matrices
The compound acts as a crosslinker in silicone-based polymers. For instance, with platinum catalysts ():
| Catalyst System | Reaction Conditions | Crosslink Density | Source |
|---|---|---|---|
| Pt/Divinylsiloxane | High | ||
| Peroxide Initiation | Moderate |
Comparative Reactivity with Analogues
| Compound | Hydrolysis Rate | Substitution Efficiency | Crosslinking Capacity |
|---|---|---|---|
| Triacetoxy(3-chloropropyl)silane | Fast | High () | Excellent |
| 3-Chloropropyltrimethoxysilane | Moderate | Moderate () | Good |
| Triethoxysilane | Slow | Low () | Poor |
Scientific Research Applications
Silane Coupling Agent
Triacetoxy(3-chloropropyl)silane is primarily used as a silane coupling agent. It enhances the bonding between organic polymers and inorganic substrates, improving the mechanical and chemical properties of composite materials. This application is particularly significant in:
- Adhesives and Sealants : The compound promotes adhesion in epoxy resins, polyurethanes, and polyamides, making it crucial for construction and automotive industries .
- Rubber Products : It is utilized to enhance the performance of rubber products by improving their wear resistance and aging stability .
Surface Treatment
The compound is effective in surface modification processes. It can be applied to:
- Glass Fibers : Treatment with this compound significantly improves the mechanical properties of glass fiber-reinforced composites, leading to enhanced durability and performance .
- Silica and Silicate Materials : The immobilization of this silane onto silica surfaces has been demonstrated to create functionalized materials that can be used in various applications, including chromatography .
Intermediate for Functional Silanes
This compound serves as an important intermediate for synthesizing other functional silanes. This includes:
- Synthesis of Amino and Epoxy Silanes : It acts as a precursor for compounds like 3-Aminopropyltriethoxysilane and 3-Glycidoxypropyltriethoxysilane, which are used in advanced adhesive formulations .
Case Study 1: Adhesion Improvement in Composite Materials
A study demonstrated that incorporating this compound into epoxy formulations significantly improved adhesion to metal substrates. The enhanced bonding was attributed to the silane's ability to form covalent bonds with both the epoxy matrix and the metal surface, resulting in improved mechanical properties and durability under stress conditions.
Case Study 2: Surface Modification of Glass Fibers
Research indicated that glass fibers treated with this compound exhibited superior tensile strength compared to untreated fibers. The silane treatment enhanced the interfacial adhesion between the fibers and the polymer matrix, which is critical in composite manufacturing.
Data Table: Comparison of Applications
| Application Area | Benefits | Key Findings |
|---|---|---|
| Adhesives & Sealants | Improved adhesion | Enhanced bonding performance in diverse substrates |
| Rubber Products | Increased wear resistance | Longer lifespan and reduced degradation |
| Surface Treatment | Enhanced mechanical properties | Significant strength improvement in composites |
| Intermediate Synthesis | Versatile precursor for functional silanes | Key role in developing advanced materials |
Mechanism of Action
The mechanism of action of triacetoxy(3-chloropropyl)silane involves its ability to form strong covalent bonds with both organic and inorganic materials. The compound’s silane group reacts with hydroxyl groups on surfaces, forming stable siloxane bonds. This property makes it an effective coupling agent, enhancing the adhesion and compatibility of different materials .
Comparison with Similar Compounds
Comparison with Similar Compounds
Hydrolysis and Grafting Efficiency
- Triacetoxy(3-chloropropyl)silane : Acetoxy groups hydrolyze faster than methoxy or ethoxy groups, enabling efficient grafting under ambient conditions. This property is advantageous in applications requiring rapid surface functionalization, such as anti-fouling coatings or biomedical devices .
- CPTMS: Requires solvents like toluene and catalysts (e.g., triethylamine) for optimal grafting. Grafting degrees up to 24.29% were achieved on halloysite nanotubes using toluene as a solvent .
- Trichloro(3-chloropropyl)silane: Highly reactive but prone to side reactions (e.g., HCl release).
Thermal and Mechanical Stability
- CPTMS-grafted halloysite nanotubes exhibit additional mass loss at 300–450°C due to organic group decomposition, confirming successful surface modification .
- Triacetoxy analogs are expected to degrade at lower temperatures (~200–300°C) due to the labile acetoxy groups, limiting high-temperature applications compared to methoxy or ethoxy derivatives.
Selectivity in Catalytic Reactions
- Rhodium-catalyzed hydrosilylation of allyl chloride with trichlorosilane produces trichloro(3-chloropropyl)silane with >99% selectivity , outperforming traditional Pt catalysts .
- This compound may exhibit similar selectivity in hydrosilylation but requires tailored catalysts due to its faster hydrolysis.
Key Research Findings
Solvent Influence: Toluene enhances CPTMS grafting on halloysite nanotubes (24.29% efficiency) compared to ethanol (10.75%) or THF (11%) .
Catalyst Role: Triethylamine increases CPTMS grafting efficiency by stabilizing silanol intermediates .
By-Product Suppression : Electron-withdrawing ligands (e.g., dppbzF in Rh catalysts) minimize side reactions in trichloro(3-chloropropyl)silane synthesis .
Biological Activity
Triacetoxy(3-chloropropyl)silane is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of drug delivery and cancer therapy. This article reviews its biological activity, including mechanisms of action, applications in biomedical research, and relevant case studies.
This compound is characterized by its silane functional group, which allows it to interact with various biological systems. The chemical structure can be represented as follows:
- Molecular Formula : C₇H₁₃ClO₃Si
- CAS Number : 2530-87-2
Mechanisms of Biological Activity
- Cell Adhesion and Modulation :
- Silanes like this compound can modify surfaces to enhance cell adhesion. This property is crucial for tissue engineering and regenerative medicine applications.
- Drug Delivery Systems :
- The compound can be utilized in the formulation of nanoparticles for targeted drug delivery, enhancing the bioavailability of therapeutic agents.
- Apoptosis Induction :
Case Studies
- Nanoparticle Synthesis :
- Surface Modification :
Toxicological Profile
While this compound exhibits promising biological activities, its safety profile must also be considered. Studies indicate moderate skin and eye irritation potential and genotoxicity in vitro . The compound's hydrolysis products may also pose environmental risks.
Comparative Biological Activity Table
Q & A
Q. Basic
- NMR Spectroscopy : H NMR confirms the presence of acetoxy groups (δ 2.0–2.1 ppm, CHCOO) and the chloropropyl chain (δ 1.6–1.8 ppm, CH; δ 3.5–3.7 ppm, Cl-CH). Si NMR identifies the silicon environment, with a peak near δ 10–15 ppm indicative of triacetoxy substitution .
- FTIR : Absorbance at 1740 cm (C=O stretch) and 1250 cm (Si-O-C) confirms esterification. The absence of OH stretches (3200–3600 cm) verifies anhydrous conditions .
- Refractive Index and Density : Used for rapid quality control (e.g., refractive index ~1.42 and density ~1.07 g/mL at 25°C) .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic
- PPE : Use nitrile gloves, chemical-resistant suits, and goggles. Respiratory protection (e.g., NIOSH-approved masks) is mandatory if ventilation is inadequate .
- Ventilation : Conduct reactions in a fume hood to mitigate exposure to acetic acid vapors and HCl byproducts .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite). Avoid water to prevent exothermic hydrolysis .
How does hydrolysis kinetics of this compound impact its application in surface modification?
Advanced
The acetoxy groups hydrolyze rapidly in humid environments, forming silanol (Si-OH) intermediates that condense to create cross-linked siloxane networks. This property is exploited in surface functionalization, such as bonding to hydroxylated substrates (e.g., glass or silica). Kinetic studies show hydrolysis rates depend on pH (fastest at pH 5–7) and temperature. For controlled deposition, pre-hydrolysis in ethanol/water (95:5 v/v) at 25°C for 30 minutes is recommended to achieve partial hydrolysis without premature gelation .
How can researchers resolve contradictions in reported reactivity data for this compound?
Advanced
Discrepancies in reactivity often arise from variations in purity (e.g., residual acetic acid or moisture) or storage conditions. For reproducibility:
- Purification : Distill under reduced pressure (<1 mmHg) to isolate the silane from oligomers.
- Storage : Use argon-purged containers with molecular sieves to prevent moisture ingress .
- Standardization : Validate reaction conditions using internal standards (e.g., deuterated solvents for NMR) and replicate experiments across multiple batches .
What methodologies optimize the use of this compound in polymer composites?
Advanced
In polymer composites, the silane acts as a coupling agent between organic polymers and inorganic fillers. Key steps include:
Surface Pretreatment : Clean fillers (e.g., SiO) with plasma or piranha solution to maximize hydroxyl groups.
In-situ Grafting : React the silane with fillers at 70°C for 2 hours before blending with polymers (e.g., epoxy or PDMS).
Mechanical Testing : Evaluate interfacial adhesion via tensile strength measurements and SEM to assess dispersion homogeneity. Optimal loading is 1–3 wt%, as higher concentrations induce aggregation .
How does solvent choice influence the stability of this compound in solution-phase applications?
Advanced
Polar aprotic solvents (e.g., THF, DMF) stabilize the silane by minimizing hydrolysis, while protic solvents (e.g., methanol) accelerate degradation. For long-term storage (<6 months), dissolve in dry toluene at −20°C. Solvent polarity also affects reactivity in sol-gel processes: low polarity (e.g., hexane) favors slow condensation, enabling uniform film formation .
What are the challenges in quantifying trace impurities in this compound, and how are they addressed?
Advanced
Residual chlorides or acetic acid can catalyze unintended side reactions. Analytical strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
